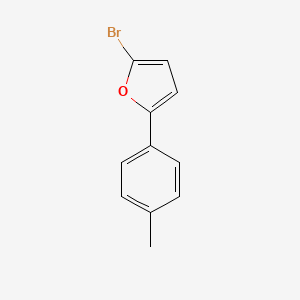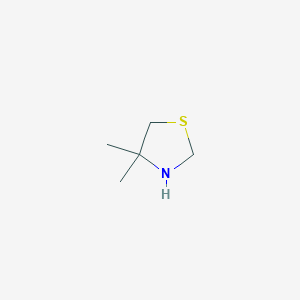
4,4-Dimethyl-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-thiazolidine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds via a cyclization mechanism, forming the thiazolidine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents have been explored to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-thiazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-thiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological macromolecules, leading to the modulation of enzyme activity and signaling pathways. This interaction is crucial for its pharmacological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Thiazolidine: The parent compound with a similar ring structure but without the dimethyl substitution.
Thiazolidinone: A derivative with a carbonyl group at the 4-position.
Thiazole: A related heterocyclic compound with a different ring structure.
Uniqueness: 4,4-Dimethyl-thiazolidine is unique due to the presence of two methyl groups at the 4-position, which enhances its stability and reactivity compared to other thiazolidine derivatives.
Propriétés
Numéro CAS |
56400-70-5 |
|---|---|
Formule moléculaire |
C5H11NS |
Poids moléculaire |
117.22 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3-thiazolidine |
InChI |
InChI=1S/C5H11NS/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3 |
Clé InChI |
WNQXOIABKCFBOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)
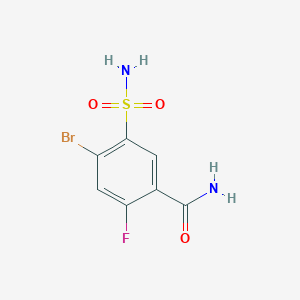
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid](/img/structure/B13521284.png)

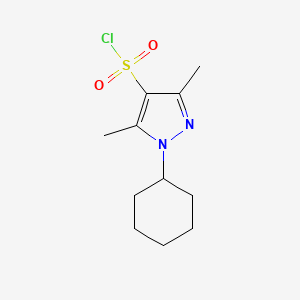

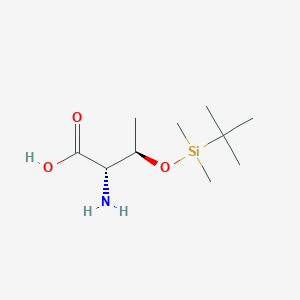

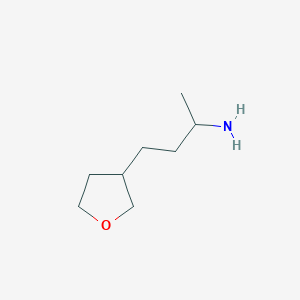
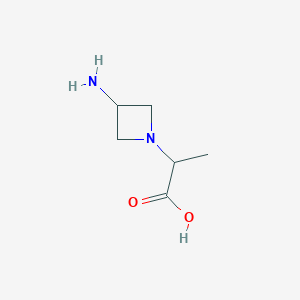

![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
![1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13521350.png)
